molecular formula C8H10FNO4 B12831440 (1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B12831440
M. Wt: 203.17 g/mol
InChI Key: DIWVNJFXRKZAGI-AOYKQRMJSA-N
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Description

(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is a complex organic compound characterized by its bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the Bicyclic Core: This step involves the construction of the bicyclic hexane structure through cyclization reactions.

    Introduction of Functional Groups: Amino and fluorine groups are introduced using specific reagents under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using automated systems and advanced purification methods.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for modifying the amino and fluorine groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. Its ability to interact with specific biological targets makes it useful for studying enzyme functions and cellular processes.

Medicine

In medicine, this compound is explored for its therapeutic potential. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of (1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid: A related compound with a similar bicyclic structure but different functional groups.

    (1R,2S,5S)-methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride: Another similar compound used in various chemical applications.

Uniqueness

(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[310]hexane-2,6-dicarboxylic acid is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C8H10FNO4

Molecular Weight

203.17 g/mol

IUPAC Name

(1R,2S,3S,5S,6R)-2-amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H10FNO4/c9-3-1-2-4(6(11)12)5(2)8(3,10)7(13)14/h2-5H,1,10H2,(H,11,12)(H,13,14)/t2-,3+,4-,5-,8+/m1/s1

InChI Key

DIWVNJFXRKZAGI-AOYKQRMJSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]2[C@@]([C@H]1F)(C(=O)O)N)C(=O)O

Canonical SMILES

C1C2C(C2C(C1F)(C(=O)O)N)C(=O)O

Origin of Product

United States

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